

## 113-N16B Ionizable Lipid: A Technical Guide for Lung-Selective mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 113-N16B  |           |
| Cat. No.:            | B12388897 | Get Quote |

#### **Abstract**

The **113-N16B** ionizable lipid is a synthetic cationic lipid that has demonstrated significant potential for the targeted delivery of messenger RNA (mRNA) to the lungs.[1][2] This technical guide provides a comprehensive overview of **113-N16B**, including its synthesis, formulation into lipid nanoparticles (LNPs), and its application in lung-selective gene therapy. The document is intended for researchers, scientists, and drug development professionals working in the field of nucleic acid therapeutics.

### Introduction

The delivery of mRNA therapeutics to specific extrahepatic tissues remains a significant challenge in the field of gene therapy. While the liver is a common target for LNP-based delivery systems, the development of materials with tropism for other organs, such as the lungs, is crucial for treating a wide range of diseases. The **113-N16B** ionizable lipid, as part of the "N-series" of lipids characterized by an amide bond in the tail, has emerged as a promising candidate for lung-selective mRNA delivery.[1][2] When formulated into LNPs, **113-N16B** can preferentially deliver its mRNA cargo to pulmonary cells, including endothelial cells, macrophages, and epithelial cells.[1]

# Physicochemical Properties and LNP Formulation LNP Composition



Lipid nanoparticles incorporating **113-N16B** are typically formulated with a standard four-component system to ensure stability and efficacy. The molar ratio of these components is critical for the proper formation and function of the LNPs.

| Component                                                                                                       | Molar Ratio (%) | Function                                                                             |
|-----------------------------------------------------------------------------------------------------------------|-----------------|--------------------------------------------------------------------------------------|
| 113-N16B                                                                                                        | 50              | Ionizable cationic lipid;<br>facilitates mRNA encapsulation<br>and endosomal escape. |
| 1,2-dioleoyl-sn-glycero-3-<br>phosphoethanolamine (DOPE)                                                        | 10              | Helper lipid; aids in membrane fusion and endosomal escape.                          |
| Cholesterol                                                                                                     | 38.5            | Structural component; enhances LNP stability.                                        |
| 1,2-dimyristoyl-sn-glycero-3-<br>phosphoethanolamine-N-<br>[methoxy(polyethylene<br>glycol)-2000] (DMG-PEG2000) | 1.5             | PEGylated lipid; controls particle size and prevents aggregation.                    |

## Physicochemical Characteristics of 113-N16B LNPs

While the primary literature describing **113-N16B** does not explicitly report its pKa value or the precise particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs, typical characteristics for similar LNP systems are provided below for reference. It is important to note that these values can vary based on the specific formulation parameters and measurement conditions.

| Parameter                     | Typical Value (for similar LNP systems) |
|-------------------------------|-----------------------------------------|
| рКа                           | 6.0 - 7.0                               |
| Particle Size (Diameter)      | 80 - 150 nm                             |
| Polydispersity Index (PDI)    | < 0.2                                   |
| Zeta Potential                | Near-neutral at physiological pH        |
| mRNA Encapsulation Efficiency | > 90%                                   |



# Experimental Protocols Synthesis of 113-N16B Ionizable Lipid

The synthesis of **113-N16B** is achieved through a Michael addition reaction, a common method for creating libraries of ionizable lipids.

Diagram of Synthesis Workflow



Click to download full resolution via product page

Caption: Synthesis of 113-N16B via Michael addition.

#### Methodology:

- Reactant Preparation: The amine headgroup and the acrylamide tail are prepared as stock solutions in an appropriate solvent.
- Reaction Setup: The amine and acrylamide solutions are mixed in a sealed vial. The reaction is typically performed without a solvent and at an elevated temperature (e.g., 90°C) for several days to ensure completion.



- Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).
- Purification: Upon completion, the resulting ionizable lipid is purified using column chromatography to remove any unreacted starting materials and byproducts.
- Characterization: The final product is characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its chemical structure and purity.

## Formulation of 113-N16B LNPs for mRNA Delivery

The formulation of mRNA-loaded LNPs is performed using a microfluidic mixing technique, which allows for precise control over particle size and distribution.

Diagram of LNP Formulation Workflow



Click to download full resolution via product page

Caption: Microfluidic formulation of 113-N16B LNPs.

Methodology:



#### • Preparation of Solutions:

- The lipid mixture (113-N16B, DOPE, cholesterol, and DMG-PEG2000) is dissolved in ethanol at the desired molar ratios.
- The mRNA is dissolved in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

#### Microfluidic Mixing:

- The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes.
- The two solutions are pumped through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.
- Dialysis: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.
- Concentration and Sterilization: The dialyzed LNPs are concentrated using a centrifugal filter and sterilized by passing through a 0.22 µm filter.

## **Determination of mRNA Encapsulation Efficiency**

The encapsulation efficiency of mRNA within the LNPs is a critical quality attribute and can be determined using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay.

#### Methodology:

- Reagent Preparation: Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer.
- Sample Preparation:
  - To measure total mRNA, a sample of the LNP formulation is lysed with a detergent (e.g., 2% Triton X-100) to release the encapsulated mRNA.



- To measure unencapsulated ("free") mRNA, an intact sample of the LNP formulation is used.
- Standard Curve: A standard curve is generated using known concentrations of mRNA.
- Fluorescence Measurement: The RiboGreen working solution is added to the samples and standards in a 96-well plate. The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (approximately 480 nm and 520 nm, respectively).
- Calculation: The concentration of total and free mRNA is determined from the standard curve. The encapsulation efficiency is calculated using the following formula:
  - Encapsulation Efficiency (%) = [(Total mRNA Free mRNA) / Total mRNA] x 100

# In Vivo Performance of 113-N16B LNPs Lung-Selective mRNA Delivery

In vivo studies in mice have demonstrated the ability of **113-N16B** LNPs to selectively deliver mRNA to the lungs following systemic administration.[1] When luciferase mRNA was encapsulated in **113-N16B** LNPs and injected intravenously into mice, bioluminescence was predominantly observed in the lungs.[1]

### **Cellular Tropism in the Lungs**

Further investigation into the cellular targets of **113-N16B** LNPs within the lungs revealed a broad tropism for various pulmonary cell types.[1] Using a Cre-LoxP reporter mouse model, it was shown that **113-N16B** LNPs deliver Cre mRNA to:

- Endothelial Cells: 69.6% of total endothelial cells were transfected.[1]
- Macrophages: 18.9% of macrophages were transfected.[1]
- Epithelial Cells: 7.3% of epithelial cells were transfected.[1]

This demonstrates that while there is a strong preference for endothelial cells, **113-N16B** LNPs can also effectively transfect other important cell populations within the lung.[1]



#### Diagram of Cellular Targeting in the Lung



Click to download full resolution via product page

Caption: Cellular tropism of 113-N16B LNPs in the lung.

### Conclusion

The **113-N16B** ionizable lipid represents a significant advancement in the field of targeted mRNA delivery. Its ability to be formulated into LNPs that selectively target the lungs, and specifically a range of pulmonary cell types, opens up new avenues for the development of therapies for various lung diseases. This technical guide provides a foundational understanding of **113-N16B**, from its synthesis and formulation to its in vivo performance. Further research and optimization of LNP formulations containing **113-N16B** will be crucial in translating this promising technology into clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. pnas.org [pnas.org]



- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [113-N16B Ionizable Lipid: A Technical Guide for Lung-Selective mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388897#what-is-113-n16b-ionizable-lipid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com